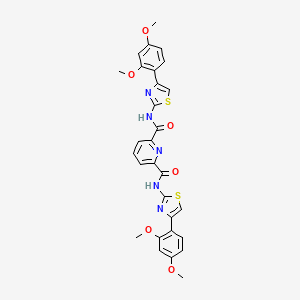

N2,N6-bis(4-(2,4-dimethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide

Description

N2,N6-bis(4-(2,4-dimethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide is a pyridine-2,6-dicarboxamide derivative featuring thiazole rings substituted with 2,4-dimethoxyphenyl groups. Pyridine-2,6-dicarboxamide derivatives are renowned for their versatility, with modifications at the carboxamide positions enabling diverse functionalities, including G-quadruplex (G4) DNA binding, metal ion sensing, and catalytic activity .

Properties

IUPAC Name |

2-N,6-N-bis[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2,6-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N5O6S2/c1-37-16-8-10-18(24(12-16)39-3)22-14-41-28(31-22)33-26(35)20-6-5-7-21(30-20)27(36)34-29-32-23(15-42-29)19-11-9-17(38-2)13-25(19)40-4/h5-15H,1-4H3,(H,31,33,35)(H,32,34,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQXUCLUJGQLLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC(=CS4)C5=C(C=C(C=C5)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N5O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N2,N6-bis(4-(2,4-dimethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide typically involves a multi-step process. One common method starts with the condensation of pyridine-2,6-dicarboxylic acid with 2,4-dimethoxyphenylthiazole derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acyl chloride intermediates. These intermediates are then reacted with the appropriate amine derivatives to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N2,N6-bis(4-(2,4-dimethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the thiazole rings, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl groups in the pyridine dicarboxamide core, resulting in the formation of corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups on the phenyl rings. .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of N2,N6-bis(4-(2,4-dimethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide as an anticancer agent. The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast and colon cancer models through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer properties. The most promising derivatives exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, indicating significant potency .

2. Antimicrobial Properties

Another notable application is its antimicrobial activity. The compound has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that it possesses substantial antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Case Study:

A systematic evaluation of the antimicrobial efficacy was conducted where this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Material Science Applications

1. Coordination Chemistry

The compound's ability to act as a ligand in coordination chemistry is another area of interest. Its thiazole and pyridine moieties can coordinate with various metal ions, leading to the formation of metal complexes that exhibit unique electronic properties.

Case Study:

Research published in Inorganic Chemistry explored the synthesis of metal complexes using this compound as a ligand. The resulting complexes were characterized using X-ray crystallography and exhibited enhanced photophysical properties suitable for applications in luminescent materials .

2. Supramolecular Chemistry

The compound has also been investigated for its role in supramolecular assemblies due to its ability to form hydrogen bonds and π-π interactions with other molecules.

Case Study:

In a study on supramolecular gels published in Advanced Materials, researchers utilized this compound to create gel networks that displayed stimuli-responsive behavior. These gels could be used in drug delivery systems where controlled release is essential .

Summary Table of Applications

| Application Area | Specific Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Significant cytotoxic effects on cancer cell lines |

| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria | |

| Material Science | Coordination Chemistry | Formation of metal complexes with unique properties |

| Supramolecular Chemistry | Development of stimuli-responsive gels |

Mechanism of Action

The mechanism by which N2,N6-bis(4-(2,4-dimethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine dicarboxamide core and thiazole rings provide multiple binding sites for metal ions, forming stable complexes. These complexes can then participate in various catalytic processes or serve as models for studying metalloenzyme active sites .

Comparison with Similar Compounds

Anticancer Agents Targeting G-Quadruplex DNA

PyPDS and Pyridostatin Derivatives

- Structure: 4-(2-Aminoethoxy)-N2,N6-bis(4-(2-aminoethoxy)quinolin-2-yl)pyridine-2,6-dicarboxamide (PyPDS) and its hydrochloride salt (Pyridostatin) feature quinolinyl groups and aminoethoxy side chains .

- Function: These compounds stabilize G4 DNA structures, inhibiting replication and transcription in cancer cells. Pyridostatin exhibits high specificity for G4 over duplex DNA, enabling targeted chemotherapy and immunotherapy .

- Key Data: Pyridostatin shows nanomolar affinity for G4 DNA and enhances cisplatin’s antitumor effects in combination therapies .

Fluorescent Sensors for Metal Ions

Thiazole-Based Sensors

- Structure : N2,N6-bis(5-methylthiazol-2-yl)pyridine-2,6-dicarboxamide and N2,N6-bis(4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide .

- Function : These derivatives act as "turn-off" fluorescent sensors for Cu²⁺, Ni²⁺, and Mg²⁺.

- Key Data : Detection limits as low as 2.15 × 10⁻⁸ M (Mg²⁺) and 4.80 × 10⁻⁸ M (Ni²⁺) .

Comparison : The 2,4-dimethoxyphenyl substitution in the target compound may enhance selectivity for larger metal ions or alter photophysical properties due to electron-donating methoxy groups.

Coordination Compounds and Catalysts

Schiff Base Complexes

- Structure: N2,N6-bis(2-(((Z)-5-bromo-2-hydroxybenzylidene)amino)phenyl)pyridine-2,6-dicarboxamide forms Schiff bases with aldehydes, enabling metal coordination .

- Function : These complexes are used in catalysis (e.g., Suzuki-Miyaura cross-coupling) and material science. Crystal structures reveal intramolecular hydrogen bonds (O–H⋯N) and planar coordination geometries .

Comparison : The target compound’s thiazole rings lack aldehyde-reactive amines, limiting Schiff base formation but offering stability under acidic conditions.

Mechanochromic and AIE-Active Materials

Naphthaldehyde-Based Schiff Base

- Structure: N2,N6-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide (HNP) exhibits aggregation-induced emission (AIE) and reversible mechanochromism .

- Function : Applications in optoelectronics and stress-responsive sensors.

Comparison : The target compound’s thiazole and methoxyphenyl groups may hinder AIE but introduce redox-active or antimicrobial properties.

Biological Activity

N2,N6-bis(4-(2,4-dimethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide is a compound of significant interest due to its diverse biological activities. This article summarizes its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Synthesis and Chemical Structure

The compound can be synthesized through various methods involving the reaction of pyridine derivatives with thiazole and carboxamide functionalities. The synthesis typically involves:

- Formation of Thiazole Derivative : The thiazole ring is formed by cyclization reactions involving appropriate precursors.

- Coupling with Pyridine : The thiazole derivative is then coupled with pyridine-2,6-dicarboxylic acid or its derivatives to yield the final product.

The chemical structure includes a pyridine core substituted at the 2 and 6 positions with carboxamide groups and 4-(2,4-dimethoxyphenyl)thiazol-2-yl moieties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that various pyridine derivatives possess bactericidal and fungicidal properties comparable to established antibiotics like streptomycin and fusidic acid .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antibacterial | |

| Other Pyridine Derivatives | Antifungal | |

| Streptomycin | Antibiotic |

Anti-inflammatory Effects

Some studies have suggested that thiazole-containing compounds can exhibit anti-inflammatory properties. These effects are often attributed to the modulation of inflammatory pathways and cytokine release. For example, thiazoles have been shown to inhibit the expression of pro-inflammatory cytokines in various cellular models .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that certain pyridine derivatives can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. The mechanism may involve the inhibition of specific kinases or the modulation of cell cycle regulators .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Cytokine Modulation : It can alter the levels of inflammatory cytokines, contributing to its anti-inflammatory effects.

- Apoptosis Induction : By triggering apoptotic pathways in cancer cells, it may reduce tumor growth and promote cell death.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

- Study on Antimicrobial Activity : A series of pyridine derivatives were synthesized and screened for antimicrobial activity against various pathogens. Results indicated that compounds with thiazole moieties displayed enhanced activity compared to those without .

- Anti-inflammatory Research : In vitro studies demonstrated that thiazole-containing compounds reduced the secretion of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N2,N6-bis(4-(2,4-dimethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide?

The synthesis typically involves multi-step reactions, starting with the preparation of thiazole intermediates (e.g., 4-(2,4-dimethoxyphenyl)thiazole derivatives) and subsequent coupling with pyridine-2,6-dicarboxamide. Key steps include:

- Intermediate Synthesis : Formation of thiazole rings via cyclization of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis.

- Amide Coupling : Use of coupling agents like EDCI/HOBt or DCC for amide bond formation between thiazole amines and pyridine dicarboxylic acid derivatives.

- Green Chemistry Approaches : Mechanochemical synthesis using ball-milling and deep eutectic solvents (DES) can reduce reaction time (e.g., 20 minutes) and solvent waste .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Optimization strategies include:

- Design of Experiments (DoE) : Statistical methods (e.g., factorial designs) to identify critical parameters (temperature, solvent ratio, catalyst loading) and interactions .

- Mechanochemical Activation : Ball-milling enhances reaction kinetics by reducing particle size and improving reagent contact, as demonstrated in analogous quinazolinone syntheses .

- Catalytic Systems : DES (e.g., choline chloride-urea) can act as both solvent and catalyst, improving atom economy and reducing side reactions .

Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?

- NMR Spectroscopy : and NMR confirm regiochemistry and functional group integration (e.g., distinguishing thiazole vs. pyridine protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects in analogous thiazole-pyridine hybrids .

Advanced: How can computational modeling aid in predicting the compound’s reactivity or biological activity?

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthesis or explain reaction mechanisms.

- Molecular Docking : Screen for potential binding to biological targets (e.g., kinases, DNA) using software like AutoDock or Schrödinger, based on structural analogs with reported antitumor activity .

- QSAR Studies : Correlate substituent effects (e.g., methoxy groups) with bioactivity trends from similar thiazole derivatives .

Basic: What biological screening assays are relevant for initial evaluation of this compound?

- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, following CLSI guidelines .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.

- Enzyme Inhibition : Kinase or protease inhibition assays, leveraging the thiazole moiety’s affinity for ATP-binding pockets .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

- Meta-Analysis : Compare assay conditions (e.g., cell line variability, incubation time) and compound purity (HPLC data).

- Mechanistic Follow-Up : Use knockdown (siRNA) or overexpression models to validate target engagement.

- Solubility/Permeability Studies : Address discrepancies via ADME profiling (e.g., PAMPA assays) to rule out bioavailability issues .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- PPE Requirements : Gloves, lab coats, and eye protection due to potential irritancy of thiazole/amide derivatives.

- Waste Disposal : Follow institutional guidelines for halogenated/organic waste, especially if iodinated analogs are synthesized .

- Ventilation : Use fume hoods during solvent-intensive steps (e.g., DES removal) .

Advanced: How can process intensification strategies be applied to scale up synthesis sustainably?

- Continuous Flow Reactors : Minimize batch variability and improve heat/mass transfer for coupling steps.

- Membrane Technologies : Integrate solvent recovery systems (e.g., nanofiltration) to recycle DES or organic solvents .

- Life Cycle Assessment (LCA) : Quantify environmental impact metrics (e.g., E-factor) to benchmark against traditional methods .

Basic: What are the key structural features influencing this compound’s stability under varying conditions?

- Photostability : Methoxy groups may enhance UV resistance, but thiazole rings can degrade under prolonged light exposure.

- pH Sensitivity : Amide bonds may hydrolyze under strongly acidic/basic conditions; stability testing via accelerated degradation studies (e.g., 40°C/75% RH) is recommended.

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

- Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, halogen substitution) and evaluate bioactivity shifts.

- Fragment-Based Screening : Identify critical pharmacophores (e.g., pyridine dicarboxamide core) via truncated analogs.

- Crystallographic Analysis : Resolve ligand-target co-crystal structures to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.